molecular formula C9H8BrClF3NO B12858361 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12858361
M. Wt: 318.52 g/mol
InChI Key: CLRGYDKSCOETRI-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and a phenacylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps. One common method includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-Bromo-2-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the phenacylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The phenacylamine moiety may interact with biological pathways, leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, trifluoromethyl, and phenacylamine groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H8BrClF3NO

Molecular Weight

318.52 g/mol

IUPAC Name

2-amino-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7BrF3NO.ClH/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13;/h1-3H,4,14H2;1H

InChI Key

CLRGYDKSCOETRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CN.Cl

Origin of Product

United States

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